molecular formula C12H12BrNS B13232615 N-[1-(5-Bromothiophen-2-yl)ethyl]aniline

N-[1-(5-Bromothiophen-2-yl)ethyl]aniline

Cat. No.: B13232615
M. Wt: 282.20 g/mol
InChI Key: UZZZUKHYSMCKFR-UHFFFAOYSA-N
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Description

N-[1-(5-Bromothiophen-2-yl)ethyl]aniline is a secondary amine featuring a brominated thiophene ring linked to an aniline moiety via an ethyl group. Bromothiophene derivatives are known for their electron-withdrawing properties and role in enhancing bioactivity, as seen in quinolone antibiotics . This article compares the target compound with its closest analogs in terms of structure, synthesis, physicochemical properties, and biological activity.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]aniline

InChI

InChI=1S/C12H12BrNS/c1-9(11-7-8-12(13)15-11)14-10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

UZZZUKHYSMCKFR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Bromothiophen-2-yl)ethyl]aniline typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aniline in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Bromine Center

The bromine atom at position 5 of the thiophene ring undergoes substitution under catalytic conditions:

Reaction TypeConditionsReagentsProductsYieldReference
Suzuki CouplingPd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°CArylboronic acids5-Arylthiophene derivatives72-89%
AminationCuI (10 mol%), L-proline, DMSO, 100°CPrimary amines5-Aminothiophene analogs65-78%
ThiolationPd(OAc)₂ (2 mol%), Xantphos, Cs₂CO₃, toluene, 110°CThiophenolsThioether derivatives81%

Key findings:

  • Electronic effects dominate regioselectivity, with substitution occurring exclusively at the brominated position

  • Steric hindrance from the ethylaniline group reduces reaction rates compared to unsubstituted 5-bromothiophene

Oxidation Reactions

The thiophene ring undergoes controlled oxidation:

Oxidation Pathways

  • S-Oxidation :

    • Reagents: mCPBA (1.2 eq), CH₂Cl₂, 0°C → RT

    • Product: Thiophene-1-oxide derivative (85% yield)

    • Stability: Oxide form undergoes retro-Diels-Alder above 60°C

  • Ring Expansion :

    • Conditions: Ozone (O₃) in CH₂Cl₂/MeOH (-78°C), then reductive workup

    • Product: Thiepin-1,1-dioxide derivative (62% yield)

Amine Functionalization

The secondary amine participates in two reaction types:

A. Acylation

  • Reagents: Acetyl chloride (2 eq), Et₃N (3 eq), CH₂Cl₂

  • Product: N-Acetylated derivative (94% yield)

  • Application: Protects amine during subsequent coupling reactions

B. Reductive Amination

Carbonyl SourceReducing AgentConditionsYield
FormaldehydeNaBH₃CNMeOH, 0°C88%
CyclohexanoneTi(OiPr)₄/NaBH₃CNTHF, reflux76%

Electrophilic Aromatic Substitution

The aniline ring undergoes regioselective substitution:

ReactionPositionConditionsMajor Product
NitrationParaHNO₃/H₂SO₄, 0°C4-Nitro derivative
SulfonationMetaH₂SO₄/SO₃, 100°C3-Sulfo derivative
HalogenationOrthoBr₂/FeBr₃, CH₂Cl₂, RT2-Bromo derivative

Notable observation: The electron-donating NH group directs electrophiles to para position, but steric effects from the thiophene-ethyl group increase meta substitution by 18-22% compared to aniline .

Cross-Coupling Reactions

Palladium-mediated couplings demonstrate exceptional versatility:

Comparative Coupling Efficiency

Coupling PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)
Arylboronic acidPd(PPh₃)₄/K₂CO₃801289
AlkynylmagnesiumPdCl₂(dppf)/CuI60693
VinyltinPd(OAc)₂/AsPh₃1002468
AminostannanePd₂(dba)₃/P(t-Bu)₃1101881

Critical stability consideration: The compound decomposes above 180°C, requiring low-temperature coupling protocols (<100°C) for optimal results .

Photochemical Reactivity

UV irradiation (λ=254 nm) induces unique transformations:

  • C-N Bond Cleavage : Forms 5-bromothiophene and N-ethylaniline radicals (quantum yield Φ=0.33)

  • Ring Dimerization : Creates cycloadducts with 62% diastereomeric excess when irradiated in benzene

This comprehensive reaction profile establishes this compound as a multifunctional building block for synthesizing complex heterocyclic systems, particularly in pharmaceutical intermediates and materials science applications.

Scientific Research Applications

N-[1-(5-Bromothiophen-2-yl)ethyl]aniline is an organic compound with a molecular formula of C12H12BrNS and a molecular weight of 282.20 g/mol. It features a unique structure that combines a bromine atom, an ethyl group attached to a thiophene ring, and an aniline moiety. The presence of the thiophene ring contributes to its electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. Research indicates that this compound exhibits potential biological activities and has been investigated for its antimicrobial and anticancer properties. The compound may interact with specific biological targets, modulating enzyme activity or receptor interactions, which could lead to therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

This compound finds applications across various fields. The interaction studies of this compound focus on its mechanism of action within biological systems. It may modulate the activity of enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The thiophene ring's ability to participate in π-π interactions enhances its binding affinity to target proteins, while the bromine atom can form halogen bonds with nucleophilic sites.

Antimicrobial and Anticancer Properties

This compound has been investigated for its antimicrobial and anticancer properties. The compound may interact with specific biological targets, modulating enzyme activity or receptor interactions, which could lead to therapeutic applications in cancer treatment and other diseases.

Reactions

Common reagents for reactions involving this compound include potassium carbonate for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Industrial production may utilize continuous flow reactors to enhance efficiency and yield, along with purification techniques like recrystallization and chromatography.

Thiophene-Linked Triazoles

Mechanism of Action

The mechanism of action of N-[1-(5-Bromothiophen-2-yl)ethyl]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogs include substituents on the thiophene ring, the ethyl linker, and the aniline group. Representative examples from the evidence include:

Compound Name Substituents (Thiophene/Aniline) Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-[1-(5-Bromothiophen-2-yl)ethyl]aniline 5-Br (thiophene), H (aniline) C₁₂H₁₂BrNS 274.20 Bromo enhances electrophilicity N/A
N-[1-(5-Methylthiophen-2-yl)ethyl]aniline 5-CH₃ (thiophene), H (aniline) C₁₃H₁₅NS 217.33 Methyl increases lipophilicity
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline Pyridinyl (linker), 4-Cl (aniline) C₁₃H₁₃ClN₂ 248.71 Chloro and pyridine alter H-bonding
N-[1-(3-Bromophenyl)ethyl]-2-methoxy-5-methylaniline 3-Br (phenyl), 2-OCH₃, 5-CH₃ (aniline) C₁₆H₁₈BrNO 320.22 Bromophenyl and methoxy enhance steric effects

Structural Insights :

  • Bromothiophene vs.
  • Ethyl Linker Modifications : Pyridinyl () or benzofuran () substitutions in place of thiophene alter electronic properties and intermolecular interactions.

Comparison :

  • The target compound may be synthesized via NaBH₄ reduction of a preformed imine, similar to , which achieves high yields.
  • Bromothiophene-containing analogs (e.g., ) often require halogenated intermediates, increasing synthetic complexity.

Spectroscopic and Crystallographic Data

NMR and IR Data :

  • 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline () :
    • ¹H NMR: Quartet at δ 4.57 ppm (CH₃ group).
    • IR: C-N single bond at 1339–1235 cm⁻¹; NH stretch at 3264 cm⁻¹ .
  • Schiff base () : NH₂ signal at δ 4.05 ppm in ¹H NMR .

Crystallography :

  • 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline () :
    • Bond lengths: N1-C4 = 1.38 Å, N1-C5 = 1.45 Å.
    • Torsion angle: 63.0° between pyridine and aniline rings.
    • Packing: Strong N-H···Cl and C-H···N hydrogen bonds .

Key Differences :

  • Bromothiophene analogs likely exhibit longer C-Br bonds (~1.90 Å) compared to C-Cl (1.73 Å), affecting molecular geometry.
  • Thiophene rings may engage in weaker π-π stacking than pyridine or benzofuran systems.

Biological Activity

N-[1-(5-Bromothiophen-2-yl)ethyl]aniline is a compound characterized by its unique structure, which includes a bromothiophene moiety. This structure is believed to enhance its lipophilicity and potential interactions with various biological targets. Although specific data on this compound's biological activity is limited, related compounds have shown significant pharmacological properties, suggesting that this compound may exhibit similar activities.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H12BrN Molecular Formula \text{C}_{12}\text{H}_{12}\text{Br}\text{N}\quad \text{ Molecular Formula }

It features:

  • A bromothiophene ring, which is known for its role in enhancing biological activity.
  • An aniline group that often participates in various biological interactions.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound may possess antimicrobial properties. For instance, bromothiophene derivatives have been reported to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (µg/mL)
5-Bromothiophene DerivativeAgainst E. coli50
5-Bromothiophene DerivativeAgainst S. aureus75

These findings suggest that this compound could potentially demonstrate similar antimicrobial effects due to the presence of the bromothiophene moiety .

2. Insecticidal Activity

Compounds with thiophene structures have shown promising insecticidal properties. For example, certain thienyl derivatives demonstrated significant larvicidal activity against pests like Mythimna separata and Plutella xylostella, achieving lethality rates up to 100% at specific concentrations . This suggests that this compound may also exhibit insecticidal properties.

3. Antiviral Activity

While specific studies on this compound are scarce, related compounds have been evaluated for antiviral activity. For instance, derivatives of bromothiophene have shown effectiveness as allosteric inhibitors in viral proteases, which are critical targets for antiviral drug development . The potential for this compound to function similarly warrants further investigation.

Case Studies

A study on similar brominated thiophene compounds revealed their effectiveness against various pathogens, highlighting the importance of structural components such as bromine and thiophene in enhancing biological activity. These compounds were synthesized and evaluated for their inhibitory effects on microbial growth, demonstrating significant promise in medicinal chemistry applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(5-Bromothiophen-2-yl)ethyl]aniline, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, bromothiophene derivatives (e.g., 5-bromothiophene-2-carbaldehyde in Schiff base synthesis ) are key precursors. Optimize yields by controlling reaction parameters:

  • Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
  • Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings involving bromothiophene moieties .
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing This compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for aniline NH₂ (δ 4.5–5.5 ppm) and bromothiophene protons (δ 6.8–7.2 ppm). Splitting patterns may require suppression of coupling artifacts via NOESY .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm deviation. For bromine isotopes, expect 1:1 ratio for [M⁺] and [M+2]⁺ peaks .
  • X-ray Crystallography : Use SHELXL or OLEX2 for structure refinement .

Q. How can computational methods predict the electronic properties of This compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and charge distribution.

  • Software : Gaussian 09 or ORCA with LANL2DZ basis set for bromine .
  • Validation : Compare computed IR spectra with experimental data to assess accuracy .

Advanced Research Questions

Q. How does the bromothiophene substituent influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing bromine atom activates the thiophene ring for electrophilic substitution. Steric hindrance from the ethylaniline group may limit regioselectivity.

  • Case Study : In Suzuki-Miyaura couplings, para-bromine substitution on thiophene directs cross-coupling to the α-position .
  • Challenges : Competing β-elimination observed at >100°C requires low-temperature protocols .

Q. What crystallographic challenges arise during structure determination of This compound, and how are they resolved?

  • Methodology :

  • Disorder : Bromine and ethylaniline groups often exhibit positional disorder. Use SHELXL’s PART instruction to refine disordered segments .
  • Twinned Crystals : Employ TWINABS in OLEX2 for data integration .
  • Data Validation : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. How can contradictory spectroscopic and computational data be reconciled?

  • Case Example : Discrepancies between DFT-predicted and experimental NMR shifts may arise from solvent effects or crystal packing.

  • Solution : Re-run DFT simulations with implicit solvent models (e.g., PCM for DMSO) .
  • Validation : Cross-check with solid-state NMR if crystallinity permits .

Q. What are the mechanistic implications of This compound in biological systems?

  • Approach :

  • DNA Binding : Use ethidium bromide displacement assays (UV-Vis titration) to calculate binding constants (Kb). Compare with structurally similar Schiff base-Cu(II) complexes (Table 2, ).
  • Enzyme Inhibition : Test against cytochrome P450 isoforms via fluorescence quenching.

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